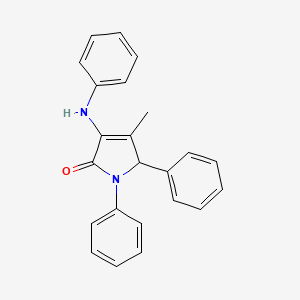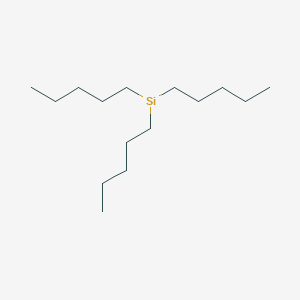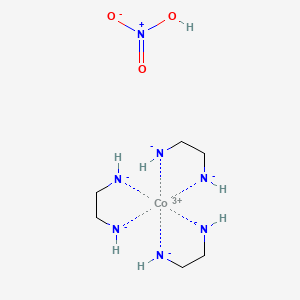
Tris(ethylenediamine)cobalt(III) nitrat&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine)cobalt(III) nitrate is a coordination compound with the chemical formula ((H_2NCH_2CH_2NH_2)_3Co(NO_3)_3). It consists of a cobalt(III) ion coordinated to three ethylenediamine ligands and three nitrate anions. This compound is known for its vibrant orange color and is highly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(ethylenediamine)cobalt(III) nitrate can be synthesized by reacting cobalt(II) salts with ethylenediamine in an aqueous solution. The cobalt(II)-ethylenediamine complex is then oxidized to cobalt(III) by purging the solution with air . The reaction proceeds as follows: [ \text{Co}^{2+} + 3 \text{en} \rightarrow [\text{Co(en)}_3]^{2+} ] [ [\text{Co(en)}_3]^{2+} + \text{O}_2 \rightarrow [\text{Co(en)}_3]^{3+} ] The trication can be isolated with nitrate anions to form the final product .
Industrial Production Methods
Industrial production methods for tris(ethylenediamine)cobalt(III) nitrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of complexation and oxidation, followed by crystallization and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(ethylenediamine)cobalt(III) nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt(III) center can be reduced to cobalt(II) under certain conditions.
Substitution Reactions: The ethylenediamine ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation-Reduction: Reducing agents such as sodium borohydride can reduce cobalt(III) to cobalt(II).
Substitution: Ligand exchange reactions can occur in the presence of competing ligands like ammonia or other amines.
Major Products Formed
Reduction: The reduction of tris(ethylenediamine)cobalt(III) nitrate typically yields cobalt(II) complexes.
Substitution: Substitution reactions can produce a variety of cobalt(III) complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(ethylenediamine)cobalt(III) nitrate has several applications in scientific research:
Chemistry: It is used as a model compound for studying coordination chemistry and ligand exchange reactions.
Biology: The compound’s interactions with biological molecules are of interest in bioinorganic chemistry.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism by which tris(ethylenediamine)cobalt(III) nitrate exerts its effects involves coordination to target molecules through its cobalt center. The ethylenediamine ligands provide stability to the complex, allowing it to interact with various substrates. The cobalt(III) ion can undergo redox reactions, facilitating electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar structure but with chloride anions instead of nitrate.
Tris(ethylenediamine)chromium(III) nitrate: Chromium(III) analog with similar coordination geometry.
Tris(ethylenediamine)nickel(II) nitrate: Nickel(II) analog with similar ligand coordination.
Uniqueness
Tris(ethylenediamine)cobalt(III) nitrate is unique due to its specific combination of cobalt(III) and nitrate anions, which imparts distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly useful in various applications .
Propiedades
Número CAS |
6865-68-5 |
|---|---|
Fórmula molecular |
C6H19CoN7O3-3 |
Peso molecular |
296.19 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;cobalt(3+);nitric acid |
InChI |
InChI=1S/3C2H6N2.Co.HNO3/c3*3-1-2-4;;2-1(3)4/h3*3-4H,1-2H2;;(H,2,3,4)/q3*-2;+3; |
Clave InChI |
ASUSFRMEQFNXSL-UHFFFAOYSA-N |
SMILES canónico |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[N+](=O)(O)[O-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




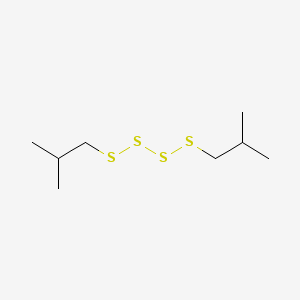
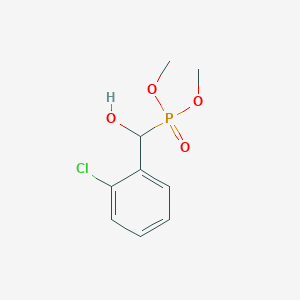
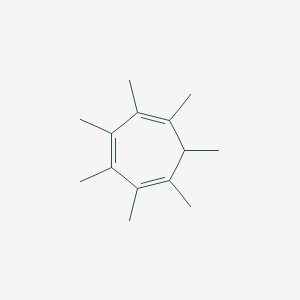
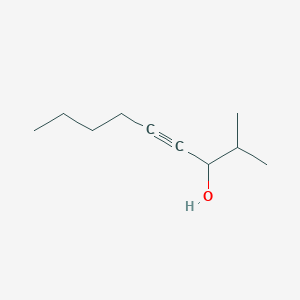
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)



![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
